molecular formula C9H5BrF3NO3 B1523949 {[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid CAS No. 1184107-87-6

{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid

Cat. No.: B1523949
CAS No.: 1184107-87-6
M. Wt: 312.04 g/mol
InChI Key: VDDIGBZRXATBOE-UHFFFAOYSA-N
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Description

“{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid” is a chemical compound with the CAS Number: 1184107-87-6 . It has a molecular weight of 312.04 and its IUPAC name is 4-bromo-2-(trifluoromethyl)anilinoacetic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5BrF3NO3/c10-4-1-2-6(14-7(15)8(16)17)5(3-4)9(11,12)13/h1-3H,(H,14,15)(H,16,17) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the compound.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 312.04 .

Scientific Research Applications

Catalysis and Hydrogen Storage

  • Electrochemical Reduction of CO2 : The addition of weak Brönsted acids can significantly improve the catalysis of CO2 reduction by iron(0) tetraphenylporphyrins, potentially involving similar carboxylic acid structures in the catalytic process. The main product of such reactions is carbon monoxide, with formic acid being formed to a lesser extent (Bhugun, Lexa, & Savéant, 1996).

  • Hydrogen Storage and Production : Formic acid is highlighted as a significant chemical for its applications in pharmaceuticals, industry, and notably as a potential chemical hydrogen storage material. Its conversion into hydrogen and CO2 could be enhanced using suitable catalysts, indicating a potential area of application for related carboxylic acid derivatives (Singh, Singh, & Kumar, 2016).

Organic Synthesis and Chemical Reactions

  • Amidation Catalysis : Research on 2,4-bis(trifluoromethyl)phenylboronic acid has shown its effectiveness as a catalyst for the dehydrative amidation between carboxylic acids and amines. This suggests the potential utility of related carboxylic acid compounds in facilitating organic synthesis reactions (Wang, Lu, & Ishihara, 2018).

Material Science and Nanotechnology

  • Carbon Nanotube Modification : The study of phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes reveals a clear link between the molecular structure of adsorbed phases and the optical properties of the nanotubes. This research indicates potential applications in modifying nanomaterials for enhanced functionality (Mu et al., 2012).

Environmental Applications

  • Formic Acid Decomposition for Hydrogen Production : Formic acid's decomposition into hydrogen and CO2, especially when catalyzed by palladium on modified carbon supports, underscores its role in renewable energy, hinting at potential applications for similar compounds in environmental technology (Golub et al., 2019).

Properties

IUPAC Name

2-[4-bromo-2-(trifluoromethyl)anilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO3/c10-4-1-2-6(14-7(15)8(16)17)5(3-4)9(11,12)13/h1-3H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDIGBZRXATBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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